2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Evaluation of Imidazo[1,2-a]pyridines for Peripheral Benzodiazepine Receptor Study : The study by Fookes et al. (2008) discusses the synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines with high affinity for peripheral benzodiazepine receptors (PBRs). These compounds, including PBR102 and PBR111, show potential for imaging PBR expression in neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
Novel Benzenesulfonamide Derivatives as Antitumor Agents : Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives with antitumor activity, highlighting the compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide as notably active against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Fluorescent Probe for Thiophenols Discrimination
Reaction-Based Fluorescent Probe : Wang et al. (2012) designed a fluorescent probe for selectively discriminating thiophenols over aliphatic thiols in water samples. This probe employs a 2,3-dihydroimidazo-[1,2-a]pyridine moiety, demonstrating its application in environmental and biological sciences (Wang et al., 2012).
Inhibitors and Agonists Development
Development of GPR119 Agonists : Yu et al. (2014) discussed the discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide as a novel GPR119 agonist, offering insights into the molecular design for enhanced metabolic stability (Yu et al., 2014).
Environmental Applications
Piperidine Derivatives as Corrosion Inhibitors : Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, integrating quantum chemical calculations and molecular dynamics simulations. This study emphasizes the importance of fluoro-substituted pyrimidine derivatives in mitigating corrosion, which could be relevant for industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-7-6-12-24-13-18(22-20(14)24)15-8-2-4-10-17(15)23-27(25,26)19-11-5-3-9-16(19)21/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWIAFQZXMMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.